molecular formula C8H9ClO2 B13696142 1-(Chloromethoxy)-2-methoxybenzene

1-(Chloromethoxy)-2-methoxybenzene

Cat. No.: B13696142
M. Wt: 172.61 g/mol
InChI Key: SROGREVEVXTBRA-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-2-methoxybenzene is an aromatic ether compound of interest in organic synthesis and chemical research. This compound features a methoxy group and a chloromethoxy group attached to a benzene ring, a structure that may serve as a versatile building block or intermediate in the development of more complex molecules. Potential research applications could include its use in pharmaceutical development, materials science, or as a precursor in catalytic reactions. Researchers value this compound for its potential reactivity, which allows for further functionalization and exploration of structure-activity relationships. This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

1-(chloromethoxy)-2-methoxybenzene

InChI

InChI=1S/C8H9ClO2/c1-10-7-4-2-3-5-8(7)11-6-9/h2-5H,6H2,1H3

InChI Key

SROGREVEVXTBRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCl

Origin of Product

United States

Preparation Methods

Chlorination of 2-Methoxybenzyl Alcohol Derivatives

One common approach to synthesize this compound involves the chlorination of 2-methoxybenzyl alcohol or its derivatives. This method typically uses thionyl chloride or hydrochloric acid in an appropriate solvent to convert the hydroxyl group into a chloromethyl group.

  • Procedure Example:
    (2-Fluoro-4-methoxyphenyl)methanol was converted to 1-(chloromethyl)-2-fluoro-4-methoxybenzene by treatment with thionyl chloride at room temperature overnight, followed by heating at 95 °C for one hour. The product was purified by chromatography, yielding a clear liquid product with good purity.

  • Reaction Conditions:

    • Reagent: Thionyl chloride (SOCl2)
    • Temperature: Room temperature to 95 °C
    • Time: Overnight stirring plus heating for 1 hour
    • Purification: Chromatography using petroleum ether as eluent
  • Yield: Typically moderate to high, depending on substrate and conditions.

This method is adaptable to various substituted benzyl alcohols and allows selective chlorination at the benzylic position.

Acid-Catalyzed Chlorination Using Hydrochloric Acid and 1,4-Dioxane

Another method involves the use of concentrated hydrochloric acid in a 1,4-dioxane solvent system to induce chlorination of benzylic alcohols.

  • Procedure Example:
    Mono-, di-, and tri-substituted benzylic alcohols bearing methoxy groups were treated with a hydrochloric acid/1,4-dioxane mixture (3:1 v/v) at room temperature for 5 hours. This resulted in the formation of the corresponding benzyl chlorides, including this compound, with yields ranging from 56% to 90% depending on the substrate.

  • Reaction Conditions:

    • Reagent: Concentrated hydrochloric acid
    • Solvent: 1,4-dioxane
    • Temperature: Room temperature
    • Time: 5 hours
    • Workup: Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, concentration, and purification by column chromatography
  • Yields:

    Starting Material Product Yield (%) Physical State
    1-(2-Methoxybenzyl) alcohol 70% Liquid
    Other substituted benzyl alcohols 56-90% Liquid or solid

This method is notable for mild conditions and reasonable yields, suitable for sensitive substrates.

Nucleophilic Substitution Using Sodium Hydroxide and 1,2-Dichloroethane

A related synthetic route involves the reaction of 2-methoxyphenol with 1,2-dichloroethane in the presence of aqueous sodium hydroxide under reflux to form 1-(2-chloroethoxy)-2-methoxybenzene, a closely related compound.

  • Procedure:
    2-Methoxyphenol was reacted with 1,2-dichloroethane and sodium hydroxide at reflux conditions to yield the chloro-substituted ether.

  • Relevance:
    While this method yields a chloroethoxy derivative rather than chloromethoxy, it demonstrates the feasibility of nucleophilic substitution reactions on methoxy-substituted aromatic systems to introduce chloroalkyl groups.

Comparative Analysis of Preparation Methods

Method Reagents/Conditions Yield Range (%) Advantages Limitations
Thionyl chloride chlorination SOCl2, room temp to 95 °C, overnight Moderate to high High selectivity, straightforward Requires handling SOCl2, toxic fumes
HCl/1,4-dioxane acid chlorination Conc. HCl/1,4-dioxane (3:1), room temp, 5 h 56-90 Mild conditions, good yields Longer reaction time, acid corrosion
Nucleophilic substitution (NaOH) 2-Methoxyphenol + 1,2-dichloroethane, reflux Not directly for chloromethoxy, related compound Simple reagents, scalable Produces chloroethoxy derivative, not chloromethoxy
Radical halogenation (NBS/NCS) NBS/NCS, radical initiator, reflux Variable Useful for methylbenzene halogenation Radical side reactions possible

Purification and Characterization

Purification of this compound typically involves:

  • Extraction with organic solvents such as ethyl acetate or diethyl ether
  • Washing with brine and drying over anhydrous sodium sulfate
  • Concentration under reduced pressure
  • Final purification by silica gel column chromatography using appropriate eluents (petroleum ether, ethyl acetate mixtures)

Characterization is performed by:

  • Nuclear Magnetic Resonance spectroscopy (proton and carbon-13 NMR)
  • Infrared spectroscopy to confirm functional groups
  • Mass spectrometry for molecular weight confirmation
  • Melting point or boiling point determination for physical identification

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethoxy)anisole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-(Hydroxymethoxy)anisole.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethoxy group can yield methoxybenzene derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution: 2-(Hydroxymethoxy)anisole.

    Oxidation: 2-(Formylmethoxy)anisole or 2-(Carboxymethoxy)anisole.

    Reduction: Methoxybenzene derivatives.

Scientific Research Applications

Chemistry: 2-(Chloromethoxy)anisole is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of chloromethoxy groups on biological systems. It may also be used in the development of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. It can be used as a precursor in the synthesis of drug candidates with specific pharmacological properties.

Industry: In the industrial sector, 2-(Chloromethoxy)anisole is used in the production of specialty chemicals, including fragrances and flavoring agents. It is also employed in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-(Chloromethoxy)anisole involves its interaction with various molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-donating methoxy group, which enhances the nucleophilicity of the benzene ring.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The chloromethoxy group (-OCH₂Cl) in the target compound offers electrophilic reactivity, enabling nucleophilic substitution reactions (e.g., with amines or azides). This contrasts with the azidomethyl group (-CH₂N₃) in 1-(Azidomethyl)-2-methoxybenzene, which participates in cycloaddition reactions (CuAAC) .
  • Chloroethoxy (-OCH₂CH₂Cl) and isocyanatoethoxy (-OCH₂CH₂NCO) substituents introduce extended chains, enhancing hydrophobicity or enabling crosslinking in polymers .

Molecular Weight and Solubility :

  • Longer substituents (e.g., chloroethoxy) increase molecular weight and logP values, as seen in 1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene (C₁₁H₁₅ClO₃, MW 230.69), which exhibits a logP of 2.00 .

Chloromethoxy and chloroethoxy groups are common in antimicrobial and anti-inflammatory agents, as seen in roxithromycin intermediates and Syk inhibitors .

Anti-Inflammatory Potential

Chlorinated aromatic ethers are often explored for their ability to modulate inflammatory mediators like COX-2 and iNOS .

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